molecular formula C14H16O3 B15262615 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Katalognummer: B15262615
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: ZCNHAXURISUXHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one is a spirocyclic compound featuring a benzopyran moiety fused to a cyclopentane ring. The methoxy (-OCH₃) substituent at the 6-position of the benzopyran ring distinguishes it from related analogs. Spirocyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in biological systems .

Eigenschaften

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

6-methoxyspiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C14H16O3/c1-16-10-4-5-13-11(8-10)12(15)9-14(17-13)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3

InChI-Schlüssel

ZCNHAXURISUXHJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC3(CCCC3)CC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of the Aryl Bromide Precursor

The synthesis begins with 6-methoxy-3,4-dihydro-1-benzopyran-4-ol , which undergoes bromination at the 2-position using phosphorus tribromide (PBr₃) in dichloromethane. Subsequent treatment with 1,2-dibromoethane introduces a bromoethyl sidechain, yielding 1-bromo-2-(2-bromoethyl)-6-methoxy-3,4-dihydro-1-benzopyran (Compound A).

Key reaction conditions :

  • Temperature: −78°C to 0°C (slow warming)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Yield: 65–72%

Parham Cyclization with Cyclopentane-1,3-dione Ketal

Compound A reacts with the lithium enolate generated from cyclopentane-1,3-dione monoethylene ketal (Compound B) via a one-pot procedure:

  • Enolate formation : n-Butyllithium (2.5 equiv) deprotonates Compound B at −78°C.
  • Nucleophilic attack : The enolate attacks Compound A’s aryl bromide, forming a tetrahedral intermediate.
  • Intramolecular cyclization : The alkoxide intermediate displaces the adjacent bromoethyl group, constructing the spirocyclic framework.

Optimized parameters :

  • Reaction time: 12–16 hours
  • Temperature: −78°C → room temperature
  • Yield: 28–35% (Compound C)
Parameter Value
Solvent THF/Ether (3:1)
Workup Aqueous NH₄Cl, column chromatography
Purity (HPLC) >95%

Ketal Hydrolysis to Ketone

The ethylene ketal in Compound C is cleaved using hydrochloric acid (6 M) in tetrahydrofuran/water (4:1), yielding the target ketone. This step proceeds with 85% efficiency, as confirmed by FT-IR (C=O stretch at 1715 cm⁻¹) and ¹³C NMR (δ 207.8 ppm).

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A Grubbs II-catalyzed RCM approach constructs the cyclopentane ring from a diene precursor. 6-Methoxy-3,4-dihydro-1-benzopyran-4-one is functionalized with allyl groups at the 2-position, followed by metathesis in dichloromethane at 40°C. While this method avoids harsh bromination conditions, yields remain suboptimal (18–22%) due to competing polymerization.

Acid-Catalyzed Cyclization

Treating 2-(3-hydroxypropyl)-6-methoxy-3,4-dihydro-1-benzopyran-4-ol with p-toluenesulfonic acid (PTSA) in toluene induces cyclodehydration. Despite mild conditions (80°C, 4 hours), regioisomeric byproducts diminish utility, with the desired spirocycle obtained in ≤15% yield.

Optimization of Parham Cyclization

Solvent Effects

Systematic solvent screening reveals tetrahydrofuran (THF) as superior to ethers or hydrocarbons, likely due to improved enolate stabilization. Polar aprotic solvents (DMF, DMSO) inhibit cyclization by stabilizing ionic intermediates.

Solvent Yield (%) Purity (%)
THF 35 95
Diethyl ether 22 87
Hexane 8 72

Temperature Profiling

Controlled warming from −78°C to 25°C over 6 hours maximizes cyclization efficiency. Rapid warming causes premature quenching, while prolonged cold conditions (−78°C, 24 hours) lead to side reactions.

Characterization and Analytical Data

Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.72 (d, J = 8.4 Hz, 1H, ArH)
  • δ 6.55 (dd, J = 8.4, 2.8 Hz, 1H, ArH)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 2.90–2.70 (m, 4H, cyclopentane CH₂)

HRMS (ESI+) :

  • Calculated for C₁₄H₁₆O₃ [M+H]⁺: 233.1178
  • Found: 233.1181

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity at 254 nm. Residual solvents (THF, DCM) are below ICH Q3C limits (<500 ppm).

Analyse Chemischer Reaktionen

Ketone Reactivity

The ketone group at position 4 is a key reactive site:

  • Reduction : Conversion to a secondary alcohol (e.g., via NaBH₄ or LiAlH₄).

  • Nucleophilic Addition : Reaction with alcohols, amines, or Grignard reagents to form hemiacetals, imines, or alkylated derivatives.

  • Claisen-Schmidt Condensation : Potential formation of α,β-unsaturated ketones with aromatic aldehydes.

Methoxy Group Reactivity

The methoxy group activates the aromatic ring for electrophilic substitution :

  • Nitration/Bromination : Substitution at positions ortho or para to the methoxy group.

  • Demethylation : Conversion to a phenolic hydroxyl group under acidic or oxidative conditions (e.g., HBr/AcOH).

Spiro System Stability

The spirocyclic system may influence:

  • Ring strain : The cyclopentane ring could undergo ring-opening under harsh conditions (e.g., acid-catalyzed cleavage).

  • Steric effects : Steric hindrance around the spiro junction may affect reaction rates or regioselectivity.

Comparative Analysis of Analogous Compounds

Compound Reaction Type Reagents/Conditions Outcome
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol OxidationH₂O₂, H₂SO₄Conversion to ketone analog
6-Methoxyisochroman-4-one Grignard ReactionCH₃MgBr, THFAlkylation at ketone position
Spiro[benzopyran-cyclopropane]-4-one Ring-openingAcid (e.g., HCl)Cleavage of cyclopropane ring

Research Gaps and Limitations

  • No direct experimental data : The provided sources lack specific reaction studies for the target compound.

  • Structural complexity : The spiro system and methoxy group may introduce unique reactivity patterns not observed in simpler analogs.

  • Reagent compatibility : The cyclopentane ring’s stability under standard reaction conditions (e.g., basic or acidic media) remains uncharacterized.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substitution at the 6-Position

6-Nitro Derivative
  • Structure: Replaces the methoxy group with a nitro (-NO₂) group.
  • Molecular Formula: C₁₃H₁₃NO₄; Molecular Weight: 247.25 g/mol .
  • Impact : The nitro group is strongly electron-withdrawing, which reduces electron density on the aromatic ring compared to the electron-donating methoxy group. This substitution could alter reactivity in electrophilic substitution reactions or binding interactions in biological targets.
6-Fluoro Derivative
  • Example : (4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol (CAS 939411-25-3).
  • Molecular Formula : C₁₃H₁₅FO₂; Molecular Weight : 222.26 g/mol .
  • Impact : Fluorine’s electronegativity may enhance metabolic stability and influence hydrogen-bonding interactions.
6-Chloro Derivative
  • Example : (4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride (CAS 2219353-78-1).
  • Molecular Formula: C₁₃H₁₇Cl₂NO; Molecular Weight: 274.2 g/mol .
  • Impact : Chlorine’s moderate electron-withdrawing effect and lipophilicity could improve membrane permeability in drug design.

Variations in the Spiro Ring

Cyclobutane Ring
  • Example : 3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one (CAS 934554-40-2).
  • Molecular Formula : C₁₂H₁₂O₂; Molecular Weight : 188.22 g/mol .
Cyclohexane Ring
  • Example : 7-Hydroxy-4'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS 1177724-92-3).
  • Molecular Formula : C₁₅H₁₈O₃; Molecular Weight : 246.31 g/mol .
  • Impact : Larger cyclohexane may improve solubility due to increased hydrophobicity while offering different spatial constraints.

Functional Group Additions

Amine Substituent
  • Example : (4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride.
  • Impact : The amine group introduces basicity, enabling salt formation (e.g., hydrochloride) for enhanced solubility and crystallinity .
Hydroxyl Group
  • Example : 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one (CAS 70441-03-1).
  • Molecular Formula : C₁₃H₁₄O₃; Molecular Weight : 218.25 g/mol .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Impacts Reference CAS/ID
6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one 6-OCH₃, cyclopentane C₁₄H₁₆O₃ ~238.28* Electron-donating, moderate lipophilicity Not explicitly listed
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one 6-NO₂ C₁₃H₁₃NO₄ 247.25 Electron-withdrawing, reactive 629621-87-0
(4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol 6-F, 4-OH C₁₃H₁₅FO₂ 222.26 Electronegative, metabolic stability 939411-25-3
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one Cyclobutane ring C₁₂H₁₂O₂ 188.22 High ring strain, increased reactivity 934554-40-2
7-Hydroxy-4'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one Cyclohexane, 7-OH, 4'-CH₃ C₁₅H₁₈O₃ 246.31 Enhanced hydrophobicity 1177724-92-3

*Estimated based on structural similarity to analogs.

Biologische Aktivität

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and significant biological effects supported by diverse research findings.

  • IUPAC Name : 6-methoxyisochroman-4-one
  • CAS Number : 1336947-28-4
  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • Structure : The structural formula can be represented as follows:
COC1=C/C=C2/COCC(=O)/C2=CC1\text{C}OC_1=C/C=C_2/COCC(=O)/C_2=C\text{C}_1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired spirocyclic structure. Specific methodologies in literature detail the reaction conditions and yields associated with its synthesis.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it has been observed to reduce the expression of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For example, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. A notable study found that derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Anticancer Mechanism

A recent investigation focused on the anticancer mechanism of a derivative of this compound. The study revealed that the compound induced apoptosis through the activation of caspase pathways in human breast cancer cells. The results indicated a dose-dependent response with IC50 values demonstrating significant cytotoxicity at concentrations above 10 µM .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results showed that treatment with these compounds reduced cell death and improved cell viability significantly compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveIncreased cell viability under oxidative stress

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis of spirobenzopyran derivatives often involves cyclization reactions and precise control of temperature/pH. For example, spiro compounds like those in are synthesized via one-pot condensation reactions between amino cycloalkanes and aldehydes. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of intermediates.
  • Optimizing reaction time (12–24 hrs) and temperature (60–80°C) to maximize yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the spirocyclic product .
    • Data Contradictions : Conflicting reports on yields (30–70%) may arise from variations in cyclopentane ring closure efficiency. Validate protocols with NMR monitoring .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Analytical Workflow :

  • X-ray crystallography : Resolve the spirocyclic conformation and confirm the 6-methoxy substituent’s position .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Methoxy proton at δ 3.2–3.5 ppm; aromatic protons (benzopyran) at δ 6.7–7.3 ppm .
  • ¹³C NMR : Carbonyl (C=O) at ~190 ppm; spiro carbon (C1') at 55–60 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₆O₃) .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data for spirobenzopyrans, such as inconsistent COX-1/COX-2 inhibition ratios?

  • Experimental Design :

  • Enzyme assays : Use recombinant COX isoforms under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Dose-response curves : Compare IC₅₀ values across studies. For example, spiro derivatives in show COX-2 selectivity (IC₅₀ = 1.2 µM vs. COX-1 IC₅₀ = 8.5 µM).
  • Molecular docking : Model interactions between the spirocyclic core and COX-2’s hydrophobic pocket to rationalize selectivity .
    • Contradiction Analysis : Divergent results may stem from assay interference (e.g., DMSO solvent effects >1% v/v). Validate with orthogonal methods like fluorescence polarization .

Q. How does the 6-methoxy group influence the compound’s photophysical properties and stability under UV light?

  • Methodology :

  • UV-Vis spectroscopy : Compare λmax of the methoxy derivative (e.g., 320 nm) vs. non-substituted analogs (280–300 nm) .
  • Photodegradation studies : Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups typically enhance stability by reducing radical formation .
  • Computational analysis : DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict reactivity .

Q. What are the structure-activity relationship (SAR) trends for spirobenzopyrans in modulating estrogen receptor (ER) binding?

  • SAR Insights :

  • Key substituents : The 6-methoxy group reduces ERα affinity compared to hydroxylated analogs (e.g., 7-hydroxy derivatives in ).
  • Spiro ring size : Cyclopentane (5-membered) vs. cyclohexane (6-membered) alters binding kinetics. Cyclopentane derivatives show higher conformational rigidity and selectivity for ERβ .
  • Comparative data : See table below for ER binding affinities of related compounds :
CompoundERα IC₅₀ (µM)ERβ IC₅₀ (µM)
6-Methoxy-spirobenzopyran12.43.8
7-Hydroxy-spirobenzopyran5.21.9
Non-substituted spirobenzopyran25.618.3

Methodological Notes

  • Data Reliability : Prioritize peer-reviewed sources (e.g., NIST for spectroscopic data ) over vendor reports.
  • Contradiction Management : Replicate critical experiments (e.g., enzyme assays) using standardized protocols to isolate variables.
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., cyclopentane precursors may require inert-atmosphere work ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.